molecular formula C10H19NS B1424462 (R)-(-)-2-Nonyl isothiocyanate CAS No. 737000-85-0

(R)-(-)-2-Nonyl isothiocyanate

Cat. No.: B1424462
CAS No.: 737000-85-0
M. Wt: 185.33 g/mol
InChI Key: MQPOQQFZEYBCRM-SNVBAGLBSA-N
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Description

(R)-(-)-2-Nonyl isothiocyanate is an organic compound with the molecular formula C10H19NS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound belongs to the class of isothiocyanates, which are known for their diverse chemical reactivity and applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(R)-(-)-2-Nonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of (2R)-2-aminononane with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: (2R)-2-aminononane

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Temperature: 0°C to room temperature

    Reaction Time: 2-4 hours

The reaction yields this compound as the primary product, which can be purified through standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems allows for efficient production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(R)-(-)-2-Nonyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can yield amines or thiols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding thioureas, carbamates, and dithiocarbamates.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid, room temperature

    Reduction: LiAlH4, NaBH4, ether or THF, reflux

    Substitution: Amines, alcohols, thiols, solvents like ethanol or methanol, room temperature to reflux

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Thioureas, carbamates, dithiocarbamates

Scientific Research Applications

(R)-(-)-2-Nonyl isothiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modify proteins and enzymes.

    Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (R)-(-)-2-Nonyl isothiocyanate involves its reactivity with nucleophiles, such as amino acids in proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites, leading to the modification of protein function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Isothiocyanatononane: The enantiomer of (R)-(-)-2-Nonyl isothiocyanate, with similar chemical properties but different biological activities due to chirality.

    Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar applications but with different reactivity and properties.

    Allyl isothiocyanate: Known for its pungent odor and use in mustard oil, it has different chemical and biological properties compared to this compound.

Uniqueness

This compound is unique due to its chiral nature, which can lead to enantioselective interactions in biological systems. This property makes it valuable in research focused on stereochemistry and chiral drug development.

Properties

IUPAC Name

(2R)-2-isothiocyanatononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPOQQFZEYBCRM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704829
Record name (2R)-2-Isothiocyanatononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-85-0
Record name (2R)-2-Isothiocyanatononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Isothiocyanatononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-2-Nonyl isothiocyanate
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